1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA
Overview
Description
1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methoxypyrimidinyl group, and a sulfamoylphenyl group, all connected through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 4-[(6-methoxypyrimidin-4-yl)sulfamoyl]aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an allosteric modulator, altering the activity of its target by binding to a site distinct from the active site. This can lead to changes in the conformation and function of the target protein, ultimately affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea: Another compound with a similar urea linkage and chlorophenyl group.
6-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}-9H-purine: Contains a chlorophenyl group and is used in pharmacological research.
Uniqueness
1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrimidinyl and sulfamoylphenyl groups contribute to its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4S/c1-28-17-10-16(20-11-21-17)24-29(26,27)15-8-6-14(7-9-15)23-18(25)22-13-4-2-12(19)3-5-13/h2-11H,1H3,(H,20,21,24)(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQKZWFWRCFYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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